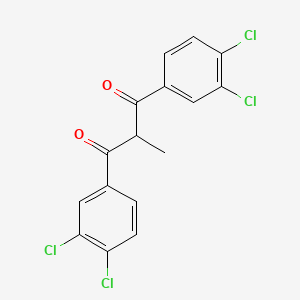

1,3-Bis(3,4-dichlorophenyl)-2-methylpropane-1,3-dione

Description

1,3-Bis(3,4-dichlorophenyl)-2-methylpropane-1,3-dione is a halogenated diketone featuring two 3,4-dichlorophenyl groups attached to a central propane-dione backbone, with a methyl substituent at the 2-position. This compound is structurally distinct due to the combined effects of chlorine substitution on the aromatic rings and the steric influence of the methyl group.

Properties

IUPAC Name |

1,3-bis(3,4-dichlorophenyl)-2-methylpropane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl4O2/c1-8(15(21)9-2-4-11(17)13(19)6-9)16(22)10-3-5-12(18)14(20)7-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENNGTZCBMYMBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3,4-dichlorophenyl)-2-methylpropane-1,3-dione typically involves the reaction of 3,4-dichlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3,4-dichlorophenyl)-2-methylpropane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1,3-Bis(3,4-dichlorophenyl)-2-methylpropane-1,3-dione has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(3,4-dichlorophenyl)-2-methylpropane-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of Comparable Compounds

Key Observations:

Halogen Effects: Brominated analogs (e.g., ) exhibit higher molecular weights than chlorinated counterparts due to bromine’s larger atomic mass. Bromine’s polarizability may also influence reactivity in cross-coupling reactions compared to chlorine .

Steric and Hydrophobic Properties :

- The methyl group in the target compound introduces steric hindrance, which could reduce reaction rates in sterically sensitive processes (e.g., cycloadditions) compared to ’s chloro-substituted dione .

- The logP of (6.16) suggests high lipophilicity, likely exceeding that of the methyl-substituted analog due to the additional chlorine atom. This impacts solubility and environmental persistence .

Substituent Position :

- 2,4-dichlorophenyl isomers () may exhibit reduced conjugation effects compared to 3,4-dichloro derivatives, influencing electronic properties such as absorption spectra or catalytic activity in coordination complexes .

Biological Activity

1,3-Bis(3,4-dichlorophenyl)-2-methylpropane-1,3-dione (commonly referred to as bis-dione) is a synthetic organic compound notable for its potential biological activities. This compound has garnered interest in pharmacology and medicinal chemistry due to its unique chemical structure and the presence of dichlorophenyl groups, which are known to impart various biological properties.

- Molecular Formula : C₁₅H₈Cl₄O₂

- Molecular Weight : 362.035 g/mol

- CAS Number : 937602-38-5

The synthesis of bis-dione typically involves the reaction of 3,4-dichlorobenzaldehyde with acetone in the presence of a base like sodium hydroxide, following an aldol condensation mechanism. The compound's structure is characterized by two 3,4-dichlorophenyl moieties attached to a central dione group.

Antimicrobial Properties

Research has indicated that 1,3-bis(3,4-dichlorophenyl)-2-methylpropane-1,3-dione exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism of action appears to involve disruption of cellular membranes and interference with metabolic pathways.

- Case Study : A study conducted on the compound's efficacy against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Research Findings : A study published in the Journal of Medicinal Chemistry reported that bis-dione exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound was found to induce G2/M phase cell cycle arrest and promote apoptotic cell death .

The biological activity of 1,3-bis(3,4-dichlorophenyl)-2-methylpropane-1,3-dione appears to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.

- Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death.

- Cell Signaling Interference : Bis-dione may interfere with key signaling pathways that regulate cell growth and survival.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of bis-dione's biological activity, a comparison with structurally similar compounds can be insightful.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1,3-Bis(3,4-dichlorophenyl)urea | Urea derivative | Moderate antifungal activity |

| 3,3',4,4'-Tetrachlorocarbanilide | Chlorinated amide | Antimicrobial properties |

| 1,3-Bis(2-chlorophenyl)-2-methylpropane-1,3-dione | Dione derivative | Lower anticancer efficacy |

Research Applications

The potential applications for 1,3-bis(3,4-dichlorophenyl)-2-methylpropane-1,3-dione extend beyond basic research into pharmaceutical development:

- Drug Development : Ongoing studies are exploring its utility as a lead compound for developing new antimicrobial and anticancer agents.

- Chemical Reagent : It is utilized in organic synthesis as a precursor for more complex molecules due to its reactive dione structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.